Product packaging for 2-Fluoro-3,4-dimethylbenzaldehyde(Cat. No.:CAS No. 363134-38-7)

2-Fluoro-3,4-dimethylbenzaldehyde

Cat. No.: B3382784
CAS No.: 363134-38-7
M. Wt: 152.16 g/mol
InChI Key: QMKVFIGNFHWOKU-UHFFFAOYSA-N
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Description

2-Fluoro-3,4-dimethylbenzaldehyde is a useful research compound. Its molecular formula is C9H9FO and its molecular weight is 152.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO B3382784 2-Fluoro-3,4-dimethylbenzaldehyde CAS No. 363134-38-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3,4-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-6-3-4-8(5-11)9(10)7(6)2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKVFIGNFHWOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476370
Record name 2-Fluoro-3,4-dimethylbenzaldehyde
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Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363134-38-7
Record name 2-Fluoro-3,4-dimethylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=363134-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3,4-dimethylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Fluoro 3,4 Dimethylbenzaldehyde

Chemo- and Regioselective Synthesis Strategies for Aromatic Aldehydes

The selective introduction of functional groups onto an aromatic ring is a cornerstone of modern organic synthesis. For a molecule such as 2-Fluoro-3,4-dimethylbenzaldehyde, the challenge lies in controlling the position of each substituent to achieve the desired 1,2,3,4-tetrasubstituted pattern.

The synthesis of polysubstituted aromatic compounds can be approached through either linear or convergent strategies. A linear synthesis involves the sequential introduction of functional groups onto a starting aromatic ring. For this compound, a plausible linear approach could start from a commercially available dimethylbenzene derivative, such as 1,2-dimethylbenzene (o-xylene).

One potential linear pathway begins with the formylation of o-xylene. For instance, the Gattermann-Koch reaction or Vilsmeier-Haack reaction could be employed to introduce the aldehyde group, yielding 3,4-dimethylbenzaldehyde (B1206508). Subsequent selective fluorination at the 2-position would be the critical and most challenging step. Direct fluorination of such an activated ring system is often difficult to control and can lead to a mixture of products.

Alternatively, a convergent approach involves the synthesis of separate, functionalized fragments that are later combined. For example, a fluorinated and formylated building block could be coupled with a dimethylated fragment. However, for a relatively small molecule like this compound, a linear approach starting from a substituted benzene (B151609) derivative is often more practical.

A key consideration in any multi-step synthesis is the order of reactions. For instance, introducing the fluorine atom early in the synthesis can influence the regioselectivity of subsequent reactions. The electron-withdrawing nature of fluorine can direct electrophilic substitution to specific positions. Conversely, introducing the formyl group first can provide a handle for subsequent transformations.

A patented process for the preparation of 3,4-dimethylbenzaldehyde involves the Grignard reaction of 4-bromo-o-xylene (B1216868) with magnesium, followed by formylation with N,N-dimethylformamide (DMF) and subsequent treatment with aqueous HCl. google.com This method provides a reliable route to the 3,4-dimethylbenzaldehyde core, which could then be subjected to a regioselective fluorination step.

Another approach for the synthesis of dimethylbenzaldehydes involves the indirect electrolytic oxidation of trimethylbenzenes. google.com For example, the oxidation of 1,2,4-trimethylbenzene (B165218) can yield a mixture of 2,4-, 3,4-, and 2,5-dimethylbenzaldehydes. google.com While this method can produce the desired 3,4-dimethylbenzaldehyde, separation from its isomers can be challenging.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho-position. wikipedia.org The resulting aryllithium species can then be quenched with a suitable electrophile to introduce a wide range of functional groups.

For the synthesis of this compound, a DoM strategy could be envisioned starting from a precursor bearing a suitable DMG. For example, if we consider a precursor like 3,4-dimethylaniline, the amino group can be protected and modified to act as a DMG. Subsequent ortho-lithiation followed by quenching with an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI) would introduce the fluorine atom at the 2-position. The directing group could then be converted into the desired formyl group.

Fluorine itself can act as a directing group for ortho-metalation, although it is generally considered a weaker DMG compared to groups like amides or methoxy (B1213986) groups. researchgate.netacs.org The high electronegativity of fluorine can increase the acidity of the ortho-protons, facilitating their removal by a strong base. acs.org This property could be exploited in a synthetic route where a fluorinated precursor is subjected to DoM to introduce the formyl group. For instance, starting with 1-fluoro-2,3-dimethylbenzene, a DoM reaction could potentially be used to introduce the formyl group at the 6-position (which corresponds to the 2-position in the target molecule's numbering).

The choice of the organolithium reagent and reaction conditions is crucial for the success of DoM reactions. The temperature, solvent, and the nature of the base can all influence the efficiency and regioselectivity of the metalation step.

The halogen-dance reaction is a fascinating and synthetically useful transformation where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgrsc.orgnucleos.com This rearrangement is typically initiated by a strong base and proceeds through an aryllithium or arylmagnesium intermediate. wikipedia.orgresearchgate.net The driving force for the migration is the formation of a more stable organometallic intermediate.

This reaction can be a powerful tool for accessing substituted aromatic compounds that are difficult to prepare by other means. For example, a halogen-dance reaction could be employed to reposition a halogen atom to a desired location on a dimethylated benzene ring before its conversion to the formyl group.

A related process is the halogen-exchange reaction, where a halogen atom is replaced by another. While not a rearrangement, it can be a key step in a synthetic sequence. For instance, an iodo or bromo substituent, often introduced to facilitate cross-coupling reactions, can be exchanged for a fluorine atom using a suitable fluorinating agent.

In the context of synthesizing this compound, a strategy could involve the preparation of a dihalogenated dimethylbenzene derivative. A selective halogen-dance or halogen-exchange reaction could then be used to install the fluorine and another halogen (e.g., bromine or iodine) at the desired positions. The remaining halogen would then serve as a precursor for the formyl group, for example, through a lithium-halogen exchange followed by quenching with a formylating agent like DMF. The success of such a strategy would depend on the relative migratory aptitude of the different halogens and the ability to control the reaction conditions to favor the desired isomer. ic.ac.uk

Modern Catalytic Approaches in this compound Synthesis

Catalysis offers elegant and efficient solutions for the construction of complex molecules. Both transition-metal catalysis and organocatalysis have revolutionized organic synthesis, providing tools for selective bond formation under mild conditions.

Transition metal-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org Reactions such as Suzuki, Stille, and Negishi couplings allow for the efficient connection of pre-functionalized building blocks. In a convergent synthesis of this compound, a cross-coupling reaction could be used to assemble the aromatic core.

For instance, a boronic acid or ester derivative of 3,4-dimethylbenzene could be coupled with a fluorinated and formylated aromatic halide under palladium catalysis. Alternatively, a halogenated 3,4-dimethylbenzene could be coupled with a fluorinated and formylated organometallic reagent.

A more direct approach involves the transition-metal-catalyzed C-H functionalization of a simpler starting material. This strategy avoids the need for pre-functionalization of the coupling partners, making the synthesis more atom- and step-economical. For example, a palladium-catalyzed C-H arylation could be used to introduce one of the substituents.

Furthermore, transition-metal catalysis is crucial for the synthesis of precursors to aldehydes. For example, ketones and aldehydes can be converted to their corresponding N-tosylhydrazones, which can then participate in various transition-metal-catalyzed carbene-based cross-coupling reactions. acs.orgnih.gov This approach expands the synthetic utility of carbonyl compounds.

A one-pot reduction/cross-coupling procedure has been developed for the synthesis of substituted benzaldehydes. acs.org This method involves the formation of a stable aluminum hemiaminal intermediate from a Weinreb amide, which acts as a masked aldehyde. This intermediate can then undergo a palladium-catalyzed cross-coupling reaction with an organolithium reagent to introduce a substituent. acs.org This strategy could be adapted for the synthesis of this compound by using an appropriately substituted Weinreb amide and organolithium reagent.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, offering a complementary approach to metal-based catalysis. researchgate.netacs.org Organocatalysts can promote a wide range of transformations with high levels of chemo-, regio-, and enantioselectivity.

For the synthesis of aromatic aldehydes, organocatalytic methods can be employed for their direct formation or for the functionalization of aldehyde precursors. For example, organocatalysts can be used for the direct α-functionalization of aldehydes via enamine intermediates. acs.org

In the context of this compound, an organocatalytic approach could be envisioned for the introduction of the formyl group or for a late-stage functionalization of a pre-existing aldehyde. For instance, a recently developed organocatalytic method allows for the synthesis of amides from aldehydes using a CTAB surfactant. acs.org While this produces an amide rather than an aldehyde, it highlights the potential of organocatalysis in manipulating the carbonyl functionality.

Furthermore, organocatalytic reductive coupling reactions can be used to construct C-C bonds. The Ramachary Reductive Coupling (RRC) is a metal-free, three-component reaction that involves the in-situ reduction of an aldehyde with a Hantzsch ester, followed by C-C bond formation with an active methylene (B1212753) compound. wordpress.com While not directly applicable to the synthesis of the aromatic core of this compound, this methodology showcases the power of organocatalysis in C-C bond formation.

Photoredox Catalysis and Electrocatalysis in Aromatic Aldehyde Formation

Modern synthetic chemistry has increasingly turned to photoredox and electrocatalysis to drive reactions under mild conditions, offering alternatives to traditional methods that often require harsh reagents. These techniques harness light energy or electricity to facilitate single-electron transfer (SET) processes, generating reactive intermediates for a wide array of transformations.

Photoredox Catalysis utilizes photocatalysts, often complexes of iridium or ruthenium, that become powerful oxidants or reductants upon excitation with visible light. google.com This strategy can be applied to the synthesis of aromatic aldehydes from saturated precursors through a desaturative process. For instance, a synergistic approach combining enamine, photoredox, and cobalt catalysis can assemble substituted aromatic aldehydes from cyclohexanecarbaldehyde precursors. rsc.org In a hypothetical application to this compound, a suitably substituted cyclohexanecarbaldehyde could be aromatized under mild, light-driven conditions. Another avenue involves the direct functionalization of C-H bonds, where photoredox catalysis can generate radical intermediates that lead to the desired aldehyde. dovepress.com

Electrocatalysis offers a powerful, reagent-free method for oxidation. The indirect electrolytic oxidation of substituted trimethylbenzenes to produce dimethylbenzaldehydes has been demonstrated. nih.gov This process uses an electrolytically generated high-valent manganese oxide (Mn³⁺/Mn⁴⁺) as an oxidation medium to convert the methyl group into an aldehyde. This method is considered a green chemical technology. nih.gov Applying this to the synthesis of this compound would likely involve the controlled oxidation of 3-fluoro-1,2,4-trimethylbenzene. Electrosynthesis can achieve high current densities and excellent space-time yields, making it a viable strategy for industrial-scale production of valuable aldehydes. nih.gov

Table 1: Comparison of Modern Catalytic Strategies for Aromatic Aldehyde Synthesis This table presents generalized data for aromatic aldehyde synthesis to illustrate the principles, as specific data for this compound is not available.

MethodologyTypical Catalyst/MediatorEnergy SourceKey AdvantagesPotential Precursor for this compound
Photoredox CatalysisIridium or Ruthenium ComplexesVisible LightMild reaction conditions, high selectivity, access to unique reaction pathways. google.comSubstituted Cyclohexanecarbaldehyde
ElectrocatalysisManganese Oxides (in-situ)ElectricityReagent-free oxidation, high efficiency, can be cost-effective. nih.govresearchgate.net3-Fluoro-1,2,4-trimethylbenzene

Sustainable and Green Chemistry Principles in this compound Synthesis

The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. rsc.org These principles focus on waste prevention, atom economy, use of safer solvents, and energy efficiency, all of which are critical for the sustainable production of fine chemicals like this compound.

A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents. rsc.org Solvent-free reactions, often conducted by grinding solid reactants together, represent an ideal approach. nih.govjocpr.com For example, the Claisen-Schmidt condensation between various substituted benzaldehydes and cycloalkanones has been successfully performed with excellent yields (96-98%) by grinding the reactants with a catalytic amount of solid sodium hydroxide, completely avoiding the need for a solvent. jocpr.com Similarly, a greener version of the Knoevenagel condensation to produce cinnamic acids from benzaldehydes can be achieved in a solvent-free manner using environmentally benign ammonium (B1175870) salts as catalysts. rsc.org

Water is an inexpensive, non-toxic, and non-flammable solvent, making it a highly desirable medium for chemical reactions. rsc.org The development of synthetic protocols that function in water is a key area of green chemistry research. rug.nl For instance, a highly efficient and environmentally friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones from various aromatic aldehydes (including fluoro-substituted variants) has been demonstrated using lemon juice as a natural, biodegradable catalyst under concentrated solar radiation. rsc.orgnih.gov

Table 2: Examples of Green Reaction Protocols for Substituted Benzaldehydes

Reaction TypeAldehyde SubstrateConditionsCatalystYieldReference
Claisen-Schmidt CondensationVarious Substituted BenzaldehydesSolvent-free, grindingSolid NaOH96-98% jocpr.com
Knoevenagel CondensationVarious BenzaldehydesSolvent-free, heatingAmmonium BicarbonateHigh Conversion rsc.org
Quinazolinone SynthesisFluoro-substituted Benzaldehyde (B42025)Aqueous, Solar RadiationLemon Juiceup to 97% rsc.orgnih.gov

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy, such as addition or rearrangement reactions, are inherently "greener" as they generate minimal waste. For the synthesis of fluorinated compounds, developing atom-economical methods is crucial. researchgate.net For example, a one-step synthesis of 3,3,3-trifluoropropanal (B1220928) dialkyl acetals from 3,3,3-trifluoropropene (B1201522) demonstrates a novel and atom-economical strategy. Designing a synthesis for this compound that maximizes the incorporation of atoms from starting materials is a key green chemistry goal.

Step economy focuses on minimizing the number of synthetic steps to reach a target molecule. Fewer steps lead to reduced resource consumption, time, and waste generation. One-pot procedures, where multiple transformations occur in a single reactor, are a powerful strategy for improving step economy. A two-step, one-pot procedure for synthesizing substituted benzaldehydes has been developed, which involves the formation of a stable aluminum hemiaminal intermediate that can undergo subsequent cross-coupling reactions. Such a strategy could potentially be adapted for the efficient synthesis of this compound from a simpler precursor.

Biocatalysis utilizes enzymes or whole organisms to perform chemical transformations, often with exceptional selectivity under mild conditions. This approach aligns well with green chemistry principles by offering an alternative to traditional, often hazardous, chemical reagents.

For the synthesis of aldehydes, biocatalysts can be employed in several ways. The bioreduction of aromatic aldehydes to their corresponding alcohols using plant extracts (e.g., from vegetable wastes) has been demonstrated as a green alternative to metal hydride reagents. Conversely, the oxidation of alcohols to aldehydes can be achieved using enzymes like alcohol dehydrogenases. Chemo-enzymatic cascades have been developed for the production of valuable aromatic aldehydes from renewable phenylpropenes, achieving good yields over multiple steps in a one-pot setup.

A key advantage of biocatalysis is the ability to achieve high enantioselectivity or regioselectivity . Directed evolution of enzymes allows for the optimization of these properties for specific substrates. While no specific biocatalyst for this compound has been reported, enzymes could be engineered for this purpose. For example, P450 enzymes can be evolved to perform selective C-H functionalization, which could potentially be used for the direct hydroxylation and subsequent oxidation of a methyl group on a precursor molecule with high regioselectivity. Similarly, engineered enzymes could perform enantioselective transformations on related substrates, a powerful tool if a chiral derivative were the ultimate target.

Table 3: Illustrative Biocatalytic Transformations for Aromatic Carbonyls

Biocatalyst TypeTransformationSubstrate ClassKey AdvantageReference
Plant Extracts (e.g., from seeds, leaves)Aldehyde ReductionAromatic AldehydesUses waste biomass, avoids metal hydrides.
Aromatic Dioxygenase (ADO) / Alcohol Dehydrogenase (ADH)Alkene Cleavage / Alcohol OxidationPhenylpropenesOne-pot cascade from renewable feedstocks.
Evolved P411 Heme EnzymesIntermolecular C-H AmidationAromatic CompoundsHigh enantioselectivity and yield for C-H functionalization.
4-Oxalocrotonate Tautomerase (4-OT)Aldol (B89426) Addition / Michael AdditionAliphatic and Aromatic AldehydesMultifunctional biocatalyst for C-C bond formation.

Reactivity Profiles and Mechanistic Investigations of 2 Fluoro 3,4 Dimethylbenzaldehyde

Aromatic Ring Reactivity and Substituent-Directed Functionalization

The substituents on the benzene (B151609) ring also direct the course of reactions involving the ring itself.

In electrophilic aromatic substitution (EAS) reactions, the incoming electrophile is directed to specific positions on the aromatic ring by the existing substituents. The aldehyde group is a deactivating group and a meta-director. The fluorine atom is also deactivating due to its strong -I effect but is an ortho-, para-director due to its +M (mesomeric) effect, where its lone pairs can donate electron density to the ring. The methyl groups are activating and ortho-, para-directors.

The combined directing effects of these substituents in 2-Fluoro-3,4-dimethylbenzaldehyde will determine the regiochemical outcome of EAS reactions. The positions ortho and para to the activating methyl groups (positions 5 and 6) and ortho to the fluorine (position 1, which is occupied by the aldehyde) are electronically favored. The aldehyde group will direct incoming electrophiles to the meta positions (positions 3 and 5). Considering the steric hindrance from the existing substituents, the most likely position for electrophilic attack would be position 5, which is ortho to one methyl group and para to the other, and meta to the aldehyde. Position 6, being ortho to a methyl group and the aldehyde, and meta to the other methyl and the fluorine, is also a possibility, though likely less favored due to steric hindrance.

The presence of the electron-withdrawing fluorine atom and the aldehyde group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.gov Fluorine is a good leaving group in SNAr reactions. nih.gov For an SNAr reaction to occur, there must be a strong electron-withdrawing group positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. nih.gov

Radical Reactions and Benzyne (B1209423) Intermediates in Aromatic Manipulations

There is no available literature detailing the participation of this compound in radical reactions. The presence of methyl groups could potentially offer sites for radical abstraction, but specific studies on this are absent.

Similarly, while the fluorine substituent suggests the potential for benzyne formation through dehydrohalogenation, no studies have been found that demonstrate the generation of a benzyne intermediate from this compound. The general mechanism for benzyne formation from a halobenzene involves treatment with a strong base to deprotonate the adjacent carbon, followed by elimination of the halide. nih.gov For this compound, this would involve the formation of a highly reactive dimethylbenzyne intermediate. However, no specific trapping experiments or theoretical calculations for this process with this substrate have been reported.

Pericyclic and Multicomponent Reactions Involving this compound

Pericyclic reactions, such as the Diels-Alder and [3+2] cycloadditions, are powerful tools in organic synthesis. rsc.orgnih.gov The aldehyde group in benzaldehyde (B42025) derivatives can act as a dienophile, particularly in hetero-Diels-Alder reactions, to form heterocyclic products. The electronic nature of the aromatic ring substituents significantly influences the reactivity of the aldehyde.

For this compound, the electron-withdrawing fluorine atom and electron-donating methyl groups would have competing effects on the electrophilicity of the aldehyde, and consequently, its reactivity as a dienophile. However, no specific studies on the Diels-Alder or [3+2] cycloaddition reactions of this compound have been found in the scientific literature. General studies on other substituted benzaldehydes exist, but a direct analysis of this specific compound's performance in such reactions is not available.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.gov Aldehydes are common components in many MCRs, such as the Ugi and Passerini reactions.

While it is plausible that this compound could be utilized as a component in various MCRs, there are no published reports of its specific use in such synthetic strategies. Research in this area often focuses on the development of new reactions or the synthesis of libraries of compounds for drug discovery, but this compound has not been featured in the available literature.

Advanced Applications of 2 Fluoro 3,4 Dimethylbenzaldehyde in Complex Organic Synthesis

Strategic Building Block for Heterocyclic Compound Synthesis

No specific research findings were identified for the use of 2-Fluoro-3,4-dimethylbenzaldehyde in the synthesis of fluorinated pyridines, quinolines, or indoles.

No specific research findings were identified for the use of this compound in the synthesis of furans, thiophenes, or benzofurans.

Precursor for Advanced Chiral Molecules and Asymmetric Transformations

No specific research findings were identified for the use of this compound in asymmetric aldol (B89426) reactions or other related carbon-carbon bond-forming transformations.

No specific research findings were identified for the development of chiral auxiliaries or ligands derived from this compound.

Role in the Synthesis of Functional Organic Materials and Molecular Probes

No specific research findings were identified for the use of this compound in the synthesis of functional organic materials or molecular probes.

Incorporation into Oligomers and Polymers for Advanced Material Science

There is no available scientific literature or patent data indicating that this compound has been incorporated into oligomers or polymers for applications in advanced material science. While fluorinated polymers often exhibit desirable properties such as thermal stability and chemical resistance, the specific use of this benzaldehyde (B42025) derivative as a monomer or functionalizing agent in polymer chemistry is not documented.

Synthesis of Fluorescent Probes and Spectroscopic Tags

The synthesis of fluorescent probes and spectroscopic tags often utilizes aromatic aldehydes as key structural components. The fluorescence properties of such molecules can be fine-tuned by the electronic nature of the substituents on the aromatic ring. While the fluorine atom on this compound could potentially influence the photophysical properties of a resulting dye or probe, there are no published studies that describe its use for this purpose. Research in this area tends to focus on other benzaldehyde derivatives. nih.gov

Contributions to Complex Natural Product and Analogue Synthesis

The synthesis of complex natural products and their analogues is a significant area of organic chemistry. Fluorinated building blocks are sometimes incorporated to enhance biological activity or to probe biological mechanisms.

Use as a Structural Motif in Biologically Relevant Scaffolds

An extensive search of the chemical literature did not yield any examples of this compound being used as a key structural motif in the synthesis of biologically relevant scaffolds or natural products. While related fluorinated aromatic compounds have been utilized in medicinal chemistry, the specific contribution of this compound is not reported. ossila.com

Derivatization for Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-activity relationship (SAR) studies are crucial for the development of new therapeutic agents. These studies often involve the synthesis of a series of related compounds to determine how specific structural features affect biological activity. Although this compound possesses functional groups that would allow for its derivatization, there is no evidence in the scientific literature of it being used in SAR studies within the field of chemical biology. Studies on related benzaldehyde analogues have been conducted to explore their effects on biological targets such as aldehyde dehydrogenases. whiterose.ac.uk

State of the Art Analytical and Spectroscopic Methodologies for Structural and Mechanistic Insights of 2 Fluoro 3,4 Dimethylbenzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-Fluoro-3,4-dimethylbenzaldehyde. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional (1D) NMR techniques such as ¹H, ¹³C, and ¹⁹F NMR are fundamental for determining the basic structure of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, distinct signals would be expected for the aldehyde proton, the aromatic protons, and the protons of the two methyl groups. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing fluorine atom and the electron-donating methyl groups. docbrown.infochemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. Each carbon atom in the benzaldehyde (B42025) ring, the aldehyde group, and the two methyl groups will give a distinct signal. The carbon attached to the fluorine atom will show a characteristic splitting due to C-F coupling. rsc.orgchemicalbook.com

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds. It provides a direct observation of the fluorine nucleus, and its chemical shift is highly sensitive to the electronic environment. This technique confirms the presence and position of the fluorine atom on the aromatic ring. rsc.org

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, HMBC, and NOESY, provide further detailed structural information by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms, allowing for the unambiguous assignment of carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, providing insights into the three-dimensional structure and conformation of the molecule.

Technique Information Provided Expected Observations for this compound
¹H NMR Number and environment of protonsSignals for aldehyde, aromatic, and methyl protons with specific splitting patterns.
¹³C NMR Number and environment of carbonsDistinct signals for each carbon, with C-F coupling for the carbon bonded to fluorine.
¹⁹F NMR Presence and environment of fluorineA specific signal confirming the fluorine's position.
COSY H-H correlationsCorrelations between adjacent aromatic protons.
HSQC C-H (1-bond) correlationsCorrelation of each proton to its directly attached carbon.
HMBC C-H (long-range) correlationsCorrelations confirming the connectivity of the aldehyde and methyl groups to the ring.
NOESY Through-space H-H correlationsInformation on the spatial proximity of the substituents.

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the rates of conformational exchange processes, such as the rotation around single bonds. niscpr.res.in In the case of substituted benzaldehydes, the rotation of the aldehyde group around the C(aryl)-C(aldehyde) bond can be investigated. rsc.orgrsc.orgelectronicsandbooks.com The presence of bulky or electronically interacting substituents, such as the fluorine and methyl groups in this compound, can create a significant energy barrier to this rotation. rsc.orgrsc.orgelectronicsandbooks.com

By monitoring the NMR spectra at different temperatures, the coalescence temperature at which two exchanging signals merge can be determined. nih.gov From this data, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative information about the conformational stability. niscpr.res.in For a series of substituted benzaldehydes, these barriers have been measured and correlated with the electronic properties of the substituents. electronicsandbooks.com

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state. This technique is particularly useful for characterizing polymorphs, which are different crystalline forms of the same compound that can exhibit different physical properties. While solution-state NMR averages out anisotropic interactions due to rapid molecular tumbling, ssNMR retains this information, offering insights into the local environment and packing of molecules in a crystal lattice.

For this compound, ssNMR could be used to:

Identify and distinguish between different polymorphic forms.

Determine the number of crystallographically independent molecules in the unit cell.

Probe intermolecular interactions, such as hydrogen bonding or π-π stacking, in the crystalline state.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Composition Determination

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov For this compound (C₉H₉FO), the exact mass can be calculated and compared to the experimentally measured value to confirm its molecular formula. This is a crucial step in the identification of a new or unknown compound. The exact mass of a related compound, 2-fluoro-3,4-dimethoxybenzaldehyde, has been determined to be 184.05357231 Da. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, particularly for complex molecules or for identifying compounds in a mixture. researchgate.netnih.govnih.gov In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This process provides detailed information about the fragmentation pathways of the molecule, which can be used to deduce its structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural analysis of this compound. These methods probe the vibrational modes of the molecule, providing a unique fingerprint that allows for the identification of its constituent functional groups and offers insights into molecular interactions.

The vibrational spectrum of this compound is distinguished by characteristic bands corresponding to its primary functional moieties: the carbonyl group (C=O) of the aldehyde, the aromatic ring, and the carbon-fluorine (C-F) bond. While specific experimental spectra for this exact compound are not widely published, data from analogous structures, such as 3,4-dimethylbenzaldehyde (B1206508) and other substituted benzaldehydes, provide a reliable basis for assigning its principal vibrational frequencies. nih.govias.ac.in

Carbonyl (C=O) Stretching: The aldehyde C=O stretching vibration is one of the most intense and characteristic bands in the IR spectrum. For benzaldehyde derivatives, this peak typically appears in the region of 1700-1720 cm⁻¹. ias.ac.in In 3,4-dimethylbenzaldehyde, this mode is observed around 1702 cm⁻¹ in the IR spectrum. nih.gov The presence of the electron-donating methyl groups and the electron-withdrawing fluorine atom will influence the precise position of this band in this compound.

Aromatic C-H and C=C Stretching: The aromatic ring gives rise to several characteristic vibrations. The C-H stretching vibrations of the benzene (B151609) ring are typically observed in the 3000-3100 cm⁻¹ region. ias.ac.in The C=C stretching vibrations within the aromatic ring usually appear as a set of bands in the 1450-1600 cm⁻¹ range. For instance, in 2,4- and 2,5-dimethylbenzaldehydes, these ring stretching modes are found at various frequencies within this region. ias.ac.in

C-F Stretching: The carbon-fluorine bond is known to produce a strong absorption in the IR spectrum, typically in the 1000-1400 cm⁻¹ range. The exact frequency is sensitive to the electronic environment. In fluorinated benzamide (B126) derivatives, for example, the C-F stretching vibration is a prominent feature. esisresearch.org

Methyl Group Vibrations: The two methyl groups contribute their own characteristic vibrations, including symmetric and asymmetric C-H stretching modes near 2870 cm⁻¹ and 2960 cm⁻¹, respectively, as well as deformation modes at lower frequencies. ias.ac.in

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Expected Intensity
C-H Stretch Aromatic 3100-3000 Medium to Weak
C-H Stretch Aldehyde 2900-2800 & 2800-2700 Weak (often two bands)
C=O Stretch Aldehyde 1715-1695 Strong
C=C Stretch Aromatic Ring 1610-1580, 1580-1500 Medium to Strong
C-H in-plane bend Aromatic 1300-1000 Medium
C-F Stretch Fluoroaromatic 1270-1210 Strong

This table is based on typical frequency ranges for the specified functional groups and data from analogous compounds. nih.govias.ac.inias.ac.inesisresearch.org

The vibrational frequencies of this compound, particularly the C=O stretching frequency, are sensitive to the surrounding solvent environment. nih.gov This sensitivity arises from intermolecular interactions, such as dipole-dipole forces and hydrogen bonding, between the solute and solvent molecules. core.ac.uk

Studies on benzaldehyde in various organic solvents have shown that the C=O stretching frequency is influenced by the solvent's polarity and its ability to act as a hydrogen bond donor. nih.gov

Non-polar Solvents: In non-polar solvents like hexane (B92381) or cyclohexane, the C=O frequency is observed at a higher wavenumber, closer to its gas-phase value, due to minimal intermolecular interactions.

Polar Aprotic Solvents: In polar aprotic solvents such as acetonitrile (B52724) or acetone, the C=O frequency typically shifts to a lower wavenumber (a redshift). This is attributed to the stabilization of the polar C=O bond by the solvent's reaction field. nih.gov

Polar Protic Solvents: In polar protic solvents like alcohols, a more significant redshift of the C=O band is often observed. This is due to the formation of specific hydrogen bonds between the solvent's hydroxyl group and the carbonyl oxygen of the aldehyde. In some cases, two distinct C=O peaks may be observed, corresponding to free and hydrogen-bonded species. nih.gov

The fluorine and methyl substituents on the aromatic ring of this compound will modulate the electron density of the carbonyl group, thereby influencing the magnitude of these solvent-induced shifts compared to unsubstituted benzaldehyde.

Table 2: Expected Solvent-Induced Shifts (Solvatochromism) of the C=O Stretching Frequency for this compound

Solvent Type Example Solvent Expected Interaction Predicted Shift in ν(C=O)
Non-polar Hexane Weak van der Waals forces Minimal shift (reference)
Polar Aprotic Acetonitrile Dipole-dipole interactions Moderate redshift

This table illustrates the general trends observed for carbonyl compounds in different solvent environments. nih.govnih.gov

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. carleton.edu This technique provides invaluable data on bond lengths, bond angles, and torsional angles, offering a detailed portrait of the molecule's conformation. mdpi.com

A single-crystal X-ray diffraction analysis of this compound would yield its exact solid-state structure. carleton.edu Although specific crystallographic data for this compound is not currently available in open literature, studies on other substituted benzaldehyde derivatives provide a clear indication of the expected outcomes. rsc.org

Such an analysis would precisely determine:

The planarity of the benzaldehyde moiety.

The exact bond lengths of C=O, C-C, C-H, and C-F bonds.

The bond angles defining the geometry of the benzene ring and the substituents.

The conformation of the aldehyde group relative to the aromatic ring.

The packing arrangement of molecules in the crystal lattice, revealing intermolecular interactions like C-H···O hydrogen bonds and π–π stacking. rsc.org

For example, crystal structure analyses of other multi-substituted benzaldehydes have revealed diverse supramolecular networks built from weak C–H···O hydrogen bonds involving the carbonyl group, as well as C–H···π and halogen bonding interactions that direct the crystal packing. rsc.org

The functional groups of this compound—the aldehyde, the fluoro substituent, and the aromatic ring—make it a candidate for forming co-crystals and engaging in supramolecular assembly. nih.gov Co-crystallization involves combining the target molecule with a suitable coformer to create a new crystalline solid with potentially different physical properties. youtube.com

Hydrogen Bonding: The carbonyl oxygen is a potent hydrogen bond acceptor. It can form robust intermolecular hydrogen bonds with suitable hydrogen bond donors (coformers) like carboxylic acids or phenols. iucr.org

Halogen Bonding: The fluorine atom, although a weak halogen bond donor, can participate in halogen bonding interactions, further guiding the assembly of supramolecular structures.

π–π Stacking: The aromatic ring can engage in π–π stacking interactions with other aromatic systems, contributing to the stability of the crystal lattice or supramolecular polymer. nih.govresearchgate.netrsc.org

The interplay of these non-covalent interactions can lead to the formation of well-defined, extended architectures such as chains, sheets, or three-dimensional networks. nih.gov The study of these assemblies is crucial for crystal engineering and the design of materials with specific properties.

Chiroptical Spectroscopies (e.g., CD, ORD, VCD) for Stereochemical Assignment of Chiral Derivatives

Chiroptical spectroscopic techniques, such as Vibrational Circular Dichroism (VCD), are powerful tools for determining the absolute configuration of chiral molecules. wikipedia.orgnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. researchgate.net

It is important to note that this compound itself is an achiral molecule and therefore does not exhibit a VCD spectrum. However, its aldehyde functional group serves as a handle for synthesizing chiral derivatives. For instance, a nucleophilic addition to the carbonyl carbon, such as an aldol (B89426) reaction or the addition of an organometallic reagent, can create a new stereocenter at the benzylic position. wikipedia.org

For such a chiral derivative, VCD spectroscopy would be an ideal method for assigning its absolute configuration (R or S). The process typically involves:

Measuring the experimental VCD spectrum of one enantiomer of the chiral derivative. ru.nl

Performing quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical VCD spectra for both the R and S enantiomers. wikipedia.org

Comparing the experimental spectrum with the calculated spectra. A match allows for the unambiguous assignment of the absolute configuration of the synthesized molecule. jascoinc.com

VCD is particularly advantageous because it provides rich structural information from the entire molecule's vibrational fingerprint, does not require crystallization, and can be performed on samples in solution. researchgate.netjascoinc.com

Computational Chemistry and Theoretical Investigations of 2 Fluoro 3,4 Dimethylbenzaldehyde

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are essential for understanding the intrinsic properties of a molecule, determined by the arrangement of its electrons and nuclei. For 2-Fluoro-3,4-dimethylbenzaldehyde, these methods can elucidate its geometry, energy, and the distribution of electrons, which are key to predicting its chemical behavior.

Density Functional Theory (DFT) Studies on Ground State Geometries, Energetics, and Spectroscopic Parameters

Density Functional Theory (DFT) has become a standard and reliable method for studying substituted benzaldehydes, balancing computational cost with accuracy. sigmaaldrich.com For this compound, DFT calculations, commonly using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to determine its most stable three-dimensional structure (ground state geometry). This process involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

These calculations can also predict key energetic properties and spectroscopic parameters. For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These theoretical spectra are invaluable for interpreting experimental spectral data and assigning specific vibrational modes to the functional groups within the molecule, such as the C=O stretch of the aldehyde, the C-F stretch, and the vibrations of the benzene (B151609) ring. Studies on analogous compounds like 3,4-dimethylbenzaldehyde (B1206508) have demonstrated good agreement between DFT-calculated and experimentally observed frequencies.

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT

ParameterPredicted Value
C=O Bond Length~1.21 Å
C-F Bond Length~1.36 Å
C-C (Aromatic) Bond Lengths~1.39 - 1.41 Å
C-CHO Bond Length~1.48 Å
O=C-H Angle~120°
C-C-F Angle~119°
Note: These are hypothetical values based on typical DFT calculations for similar substituted benzaldehydes.

Ab Initio Methods for High-Accuracy Electronic Structure Description

For an even higher level of theoretical accuracy, ab initio methods can be utilized. Unlike DFT, which relies on approximations of the exchange-correlation energy, ab initio methods are derived directly from first principles without empirical parameters. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, can provide a more precise description of the electronic structure.

These high-accuracy calculations are particularly useful for benchmarking the results from more cost-effective DFT methods and for obtaining highly reliable energetic data. For molecules where subtle electronic effects govern reactivity, the insights gained from ab initio calculations are crucial. For instance, vibrational analyses of related molecules like 3,4-dimethylbenzaldehyde have been performed using both DFT and ab initio methods to ensure accuracy. sigmaaldrich.com

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.

For this compound, FMO analysis would reveal how the fluoro, methyl, and aldehyde substituents influence the electron density distribution and the energies of these orbitals. The electron-withdrawing nature of the fluorine and oxygen atoms is expected to lower the energy of the HOMO and LUMO compared to unsubstituted toluene.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

PropertyPredicted Value (Arbitrary Units)Significance
HOMO EnergyLowered by EWGsRegion of nucleophilic character
LUMO EnergyLowered by EWGsRegion of electrophilic character
HOMO-LUMO GapModerateIndicates chemical stability and reactivity
*EWG: Electron-Withdrawing Group

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting how the molecule will interact with other charged species. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant negative potential around the carbonyl oxygen and the fluorine atom due to their high electronegativity. The aldehyde proton and the hydrogens on the methyl groups would exhibit a positive potential. This mapping helps to rationalize the regioselectivity of various chemical reactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the motion and behavior of molecules over time, including their flexibility and interactions with their environment.

Exploration of Conformational Space and Torsional Barriers of Methyl Groups

The presence of rotatable bonds, specifically the C-C bonds connecting the aldehyde and methyl groups to the benzene ring, means that this compound can exist in different spatial arrangements or conformations. MD simulations can be used to explore the molecule's conformational space by simulating its dynamic movements.

Solvent Influence on Molecular Structure and Reaction Pathways

Chemical reactions are most often carried out in a solvent, which can significantly influence the structure, stability, and reactivity of the solute molecule. MD simulations are an excellent tool for investigating these solvent effects at an atomic level.

By simulating this compound in a box of explicit solvent molecules (e.g., water, ethanol, or dimethyl sulfoxide), one can observe how the solvent molecules arrange themselves around the solute and how this solvation affects its conformation and electronic properties.

Alternatively, implicit solvent models, such as the Polarizable Continuum Model (PCM), can be combined with QM calculations to estimate the influence of a solvent's dielectric continuum on the molecule. These models can predict how the polarity of the solvent might alter the HOMO-LUMO gap, the molecular geometry, and the energy barriers of reaction pathways, providing a more complete picture of the molecule's behavior in a realistic chemical environment. The aldehyde group, in particular, is known to engage in hydrogen bonding, and its interactions with protic solvents would be a key area of investigation.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a powerful tool for mapping the intricate details of chemical reactions. By simulating reaction pathways and analyzing the associated transition states, chemists can gain a deeper understanding of reaction kinetics and selectivity.

The reactivity of this compound is largely dictated by the interplay of its functional groups: the electron-withdrawing aldehyde and fluoro substituents, and the electron-donating methyl groups. Computational methods, such as Density Functional Theory (DFT), are employed to model various reaction types, including electrophilic aromatic substitution and nucleophilic addition to the carbonyl group.

For electrophilic aromatic substitution, theoretical calculations can predict the most likely sites of attack by an electrophile. The fluorine atom, despite being electron-withdrawing through induction, can also donate electron density via resonance, directing electrophiles to the ortho and para positions. However, the strong electron-withdrawing nature of the aldehyde group deactivates the ring, making substitution more challenging. The methyl groups, being activating, will also influence the regioselectivity. Computational models can calculate the activation energies for substitution at each possible position on the benzene ring, revealing the most energetically favorable pathway.

In the case of nucleophilic addition to the carbonyl carbon, computational models can elucidate the reaction mechanism by mapping the potential energy surface as the nucleophile approaches the aldehyde. This includes identifying the transition state and any intermediate species, providing a comprehensive energy profile of the reaction.

Table 1: Hypothetical Calculated Activation Energies for Electrophilic Bromination of this compound

Position of SubstitutionActivation Energy (kcal/mol)Relative Rate
C522.51.00
C625.80.04
C1 (ipso-substitution)> 35Negligible

Note: This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual values would require specific quantum mechanical calculations.

The geometry of the transition state is a critical determinant of a reaction's outcome. By analyzing the three-dimensional structure of the transition state, it is possible to predict the regioselectivity and stereoselectivity of a reaction.

For electrophilic aromatic substitution on this compound, transition state analysis can explain why one regioisomer is formed preferentially over others. The stability of the Wheland intermediate (the sigma complex) formed during the reaction is a key factor. Computational software can model the transition states leading to the different possible sigma complexes and calculate their relative energies. The lowest energy transition state corresponds to the major product. The directing effects of the substituents are rationalized by their ability to stabilize the positive charge in the intermediate.

In nucleophilic additions to the aldehyde, if the nucleophile or the molecule itself is chiral, stereoselectivity becomes important. Transition state modeling can predict which diastereomeric transition state is lower in energy, thus leading to the preferential formation of one stereoisomer. For instance, in the reduction of the aldehyde by a chiral reducing agent, two diastereomeric transition states are possible, and their energy difference will determine the enantiomeric excess of the resulting alcohol.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Predictive Modeling (focused on structural parameters and reactivity, not biological properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the activity or properties of molecules based on their structural and electronic features. ljmu.ac.uk For this compound, QSAR/QSPR studies can be developed to predict its reactivity in various chemical transformations.

These models are built by correlating a set of calculated molecular descriptors with an experimentally determined reactivity parameter (e.g., reaction rate constant). Molecular descriptors can include a wide range of parameters such as steric (e.g., molecular volume), electronic (e.g., partial atomic charges, dipole moment), and topological indices.

For a series of substituted benzaldehydes, a QSAR model could be developed to predict their reactivity towards a specific nucleophile. The model would take the form of a mathematical equation where the reactivity is a function of several descriptors. For this compound, relevant descriptors would likely include the partial charge on the carbonyl carbon, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and steric parameters describing the environment around the aldehyde group. A well-validated QSAR model can then be used to predict the reactivity of new, untested benzaldehyde (B42025) derivatives. nih.govnih.gov

Table 2: Selected Molecular Descriptors for QSAR/QSPR Studies of Substituted Benzaldehydes

Descriptor TypeExample DescriptorsRelevance to Reactivity
Electronic Partial charge on carbonyl carbon, Dipole moment, HOMO/LUMO energiesGoverns electrostatic interactions and susceptibility to nucleophilic/electrophilic attack.
Steric Molecular volume, Surface area, Steric hindrance parameters (e.g., Taft's Es)Influences the accessibility of the reaction center to reagents.
Topological Connectivity indices, Wiener indexEncodes information about the molecular structure and branching.

By leveraging these computational approaches, a comprehensive theoretical understanding of the chemical behavior of this compound can be achieved, complementing and guiding experimental investigations into its synthesis and applications.

Emerging Research Directions and Future Perspectives for 2 Fluoro 3,4 Dimethylbenzaldehyde

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from traditional batch synthesis to continuous flow chemistry represents a significant leap forward for the production of specialized chemical compounds like 2-Fluoro-3,4-dimethylbenzaldehyde. Flow chemistry, where reactants are continuously pumped through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov This precise control is particularly advantageous for reactions involving fluorinated compounds, which can be highly energetic. The enhanced safety features of flow reactors, which handle smaller volumes of reactive intermediates at any given time, are also a major benefit. nih.gov

Furthermore, the integration of flow chemistry with automated synthesis platforms is paving the way for the scalable and on-demand production of this compound. nih.govacs.org Automated systems can perform multi-step syntheses, including reaction, work-up, and purification, with minimal human intervention. nih.govacs.org Platforms like the "Chemputer" have demonstrated the ability to translate published experimental methods into computer code that directs robotic lab equipment. acs.org This automation not only increases efficiency and reproducibility but also allows for rapid optimization of reaction conditions. nih.gov For the synthesis of this compound, this could involve the automated screening of different starting materials, catalysts, and solvents to maximize yield and purity. sigmaaldrich.comchemspeed.com

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis
ParameterBatch ChemistryFlow Chemistry
Process Control LimitedHigh
Heat Transfer PoorExcellent
Safety Lower (large volumes of hazardous materials)Higher (small reaction volumes)
Scalability DifficultStraightforward
Reproducibility VariableHigh

Exploration of Novel Catalytic Systems for Challenging Functionalizations

Recent advances in catalysis are opening up new avenues for the functionalization of fluoroaromatic compounds. The C-H bonds ortho to a fluorine substituent in (poly)fluoroarenes exhibit enhanced reactivity towards metal centers, making direct C-H functionalization a promising strategy. nih.govacs.org For this compound, this opens up possibilities for selective modifications at the C-H bond adjacent to the fluorine atom.

Transition metal catalysts, particularly those based on palladium, nickel, and ruthenium, have shown great promise in this area. acs.orgbeilstein-journals.orgmdpi.com For instance, palladium-catalyzed C-H arylation can be used to introduce new aryl groups, creating more complex molecular architectures. ox.ac.uknih.gov The choice of ligands is crucial for the efficiency and selectivity of these reactions, with dual-ligand systems sometimes offering significant advantages. nih.gov Furthermore, iron-catalyzed C-H fluorination has emerged as a mild and cost-effective method for introducing additional fluorine atoms. acs.org

The aldehyde group in this compound can also be a target for novel catalytic transformations. For example, photocatalytic methods have been developed for the direct conversion of aromatic aldehydes into acyl fluorides, which are versatile acylating agents. rsc.org

Table 2: Potential Catalytic Functionalizations of this compound
Reaction TypeCatalyst System (Example)Potential Product
ortho-C-H Arylation Palladium with norbornene mediator2-Fluoro-3,4-dimethyl-6-ary-lbenzaldehyde
ortho-C-H Methylation Palladium with transient directing group2-Fluoro-3,4,6-trimethylbenzaldehyde
Aldehyde to Acyl Fluoride Sodium decatungstate (photocatalyst)2-Fluoro-3,4-dimethylbenzoyl fluoride
Hydrodefluorination Nickel(0) complex3,4-Dimethylbenzaldehyde (B1206508)

Advanced Derivatization for Bespoke Material Science Applications

The unique electronic properties conferred by the fluorine atom make this compound an attractive building block for advanced materials. numberanalytics.com Fluorinated aromatic compounds are known to be used in the synthesis of high-performance polymers and materials for organic light-emitting diodes (OLEDs). numberanalytics.comresearchgate.net

The aldehyde group of this compound provides a versatile handle for derivatization. It can readily undergo condensation reactions with a variety of nucleophiles to form Schiff bases, which can be further reduced to secondary amines or used as ligands for metal complexes. These derivatives could be incorporated into polymer backbones to create materials with tailored properties, such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. youtube.com

For example, polymers incorporating the 2-fluoro-3,4-dimethylphenyl moiety could exhibit low surface energy and high hydrophobicity, making them suitable for coatings and membranes. In the field of electronics, derivatives of this compound could be investigated as components of the emissive or charge-transporting layers in OLEDs, where the fluorine substituent can influence the energy levels of the molecular orbitals and improve device performance. numberanalytics.com

Unexplored Reactivity Modes and Mechanistic Hypotheses for Further Investigation

While much is known about the reactivity of benzaldehydes and fluorinated aromatics, the specific combination of functional groups in this compound presents opportunities to explore new reactivity patterns and reaction mechanisms.

One area of interest is the competition between different reactive sites on the molecule. For instance, under certain conditions, there could be a competition between C-H activation ortho to the fluorine atom and functionalization of the methyl groups. Understanding the factors that control this selectivity is crucial for developing new synthetic methodologies.

The mechanism of nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon is another area ripe for investigation. While the classical SNAr mechanism proceeds through a two-step addition-elimination pathway via a Meisenheimer complex, recent studies have shown that some SNAr reactions can proceed through a concerted mechanism. nih.govmasterorganicchemistry.com Investigating the kinetics and intermediates of SNAr reactions with this compound could provide valuable insights into this mechanistic continuum. nih.gov

Furthermore, the aldehyde group itself can participate in less common transformations. For example, under certain conditions, aromatic aldehydes can be oxidized to carboxylic acids by reagents like tetrabutylammonium (B224687) fluoride, which could compete with other desired reactions. researchgate.net A thorough investigation of these and other potential reaction pathways will undoubtedly expand the synthetic utility of this versatile building block.

Challenges and Opportunities in the Sustainable and Efficient Utilization of Fluorinated Building Blocks

The increasing use of fluorinated compounds in pharmaceuticals and materials science brings both challenges and opportunities for sustainable chemistry. youtube.com A key challenge is the environmental persistence of some fluorinated substances, which has led to concerns about their long-term impact. acs.org This underscores the need for the development of greener and more efficient synthetic methods that minimize waste and avoid the use of hazardous reagents. acs.org

The use of catalytic methods, as discussed in section 7.2, is a significant step in this direction, as it reduces the need for stoichiometric reagents and often allows for milder reaction conditions. tandfonline.com Flow chemistry and automated synthesis platforms also contribute to sustainability by improving energy efficiency and reducing solvent consumption. nih.gov

The opportunity lies in harnessing the unique properties of fluorinated building blocks like this compound to create more effective and durable products. In medicine, the incorporation of fluorine can enhance the metabolic stability and bioavailability of drugs. youtube.com In material science, it can lead to materials with superior properties. numberanalytics.com The key is to balance these benefits with a commitment to sustainable practices throughout the lifecycle of the chemical, from its synthesis to its final application and disposal. The development of enzymatic synthesis methods for fluorinated compounds also presents a promising avenue for greener chemistry. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Fluoro-3,4-dimethylbenzaldehyde, and how can reaction conditions be optimized?

  • Methodology : A common approach involves Friedel-Crafts acylation or halogenation of pre-substituted toluene derivatives. For example, substituted benzaldehydes can be synthesized via refluxing substituted benzyl alcohols with oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane. Reaction optimization includes adjusting temperature (e.g., reflux at 80–100°C), solvent polarity, and acid catalysis (e.g., glacial acetic acid) to enhance yield .
  • Key Considerations : Monitor reaction progress using TLC or GC-MS, and purify via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., fluorine-induced deshielding at ~7.5–8.5 ppm for aromatic protons) .
  • FT-IR : Detect carbonyl stretching (~1700 cm1^{-1}) and C-F bonds (~1100–1250 cm1^{-1}) .
  • X-ray crystallography (if crystalline): Resolve steric effects from methyl and fluorine groups .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of volatile vapors.
  • Store in airtight containers away from oxidizers and light.
  • Dispose of waste via neutralization (e.g., sodium bicarbonate) followed by incineration .

Q. How can researchers screen this compound for biological activity?

  • Methodology :

  • Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Test against targets like cytochrome P450 using fluorometric assays .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess safety thresholds .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine and electron-donating methyl groups influence regioselectivity in electrophilic substitution reactions?

  • Methodology :

  • Perform computational modeling (DFT) to map electron density and predict reactive sites.
  • Experimentally validate using nitration or halogenation reactions; analyze product ratios via HPLC or 1^1H NMR .
  • Example : Methyl groups at C3/C4 may direct electrophiles to C5 via steric and electronic effects, while fluorine at C2 deactivates the ring .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) across different studies?

  • Methodology :

  • Cross-validate using standardized solvents (e.g., CDCl3_3) and internal references (e.g., TMS).
  • Compare with high-quality databases (NIST, PubChem) .
  • Replicate experiments under identical conditions to isolate solvent/temperature artifacts .

Q. How can computational models predict the compound’s reactivity in complex biological systems?

  • Methodology :

  • Use molecular docking (AutoDock Vina) to simulate interactions with protein targets (e.g., kinases).
  • Perform MD simulations to assess stability of ligand-protein complexes.
  • Validate predictions with in vitro binding assays (SPR or ITC) .

Q. What synthetic routes enable the preparation of deuterated or fluorinated analogs for mechanistic studies?

  • Methodology :

  • Deuterium labeling : Exchange via acid-catalyzed deuterolysis or use deuterated reagents (e.g., D2_2O in H2_2SO4_4) .
  • Fluorine substitution : Employ Balz-Schiemann reaction or direct fluorination with Selectfluor .
  • Characterize isotopologues using LC-MS or 2^2H NMR .

Q. How can researchers design derivatives to enhance metabolic stability without compromising bioactivity?

  • Methodology :

  • Introduce steric hindrance (e.g., bulkier substituents at C3/C4) to block cytochrome P450 oxidation.
  • Replace metabolically labile groups (e.g., aldehydes) with bioisosteres (e.g., ketones, amides).
  • Test stability in liver microsome assays and correlate with LogP values (HPLC-derived) .

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2-Fluoro-3,4-dimethylbenzaldehyde
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2-Fluoro-3,4-dimethylbenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.